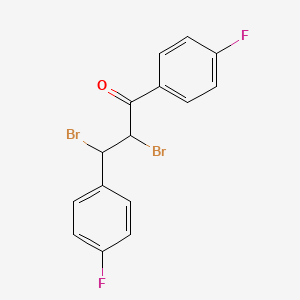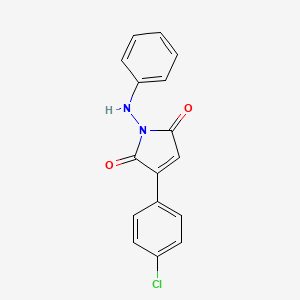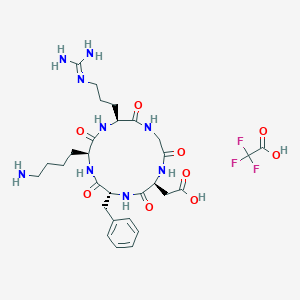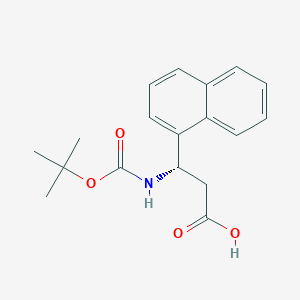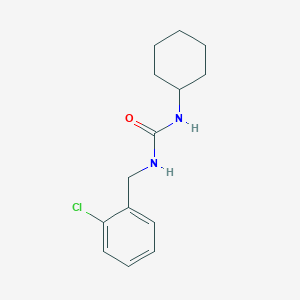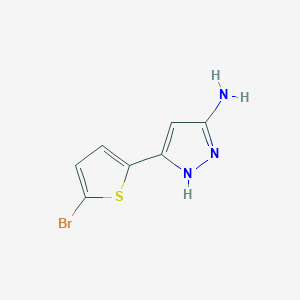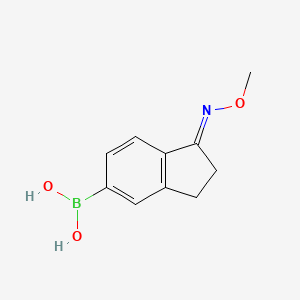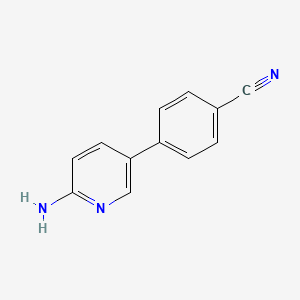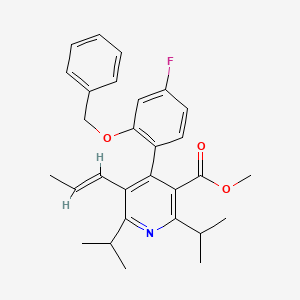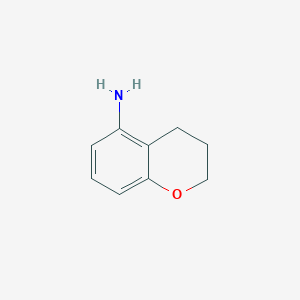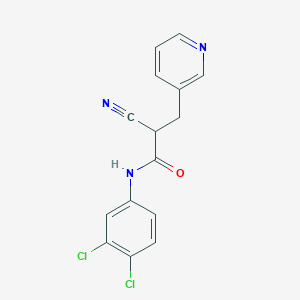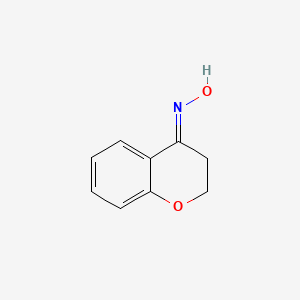
Chroman-4-one oxime
Übersicht
Beschreibung
Chroman-4-one oxime is a derivative of chroman-4-one, a significant structural entity in the class of oxygen-containing heterocycles. Chroman-4-one itself acts as a major building block in a large class of medicinal compounds, exhibiting a broad variety of biological and pharmaceutical activities . The oxime derivative is formed by the reaction of chroman-4-one with hydroxylamine, resulting in the formation of an oxime group (-C=N-OH) at the carbonyl position.
Wirkmechanismus
Target of Action
Chroman-4-one oxime is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to a broad spectrum of biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one results in significant variations in biological activities .
Biochemical Pathways
Chroman-4-one and its derivatives are known to affect various biochemical pathways. For instance, they have been associated with the regulation of oxidative stress, which involves the balance between the production of reactive oxygen species (ROS) and the body’s antioxidant defenses . Excessive ROS production or suppression of antioxidants can lead to oxidative stress .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by Chroman-4-one and its derivatives, the molecular and cellular effects could be diverse . For instance, they could potentially have anticancer effects, inhibit TNF-α, exhibit antivascular activity, and more .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, oxidative stress, which Chroman-4-one and its derivatives are known to regulate, can be affected by several environmental and endogenous factors . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chroman-4-one oxime typically involves the reaction of chroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Chroman-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted chroman-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chroman-4-one oxime has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: The parent compound, lacking the oxime group, but exhibiting similar biological activities.
Flavanones (2-phenyl-4-chromanones): Compounds with a phenyl group at the 2-position, known for their antioxidant and anti-inflammatory properties.
Isoflavanones (3-phenyl-4-chromanones): Compounds with a phenyl group at the 3-position, exhibiting diverse pharmacological activities.
Spirochromanones: Compounds with a spiro linkage, known for their unique structural features and biological activities.
Uniqueness of Chroman-4-one Oxime: this compound stands out due to the presence of the oxime group, which imparts unique chemical reactivity and biological activity. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the oxime derivative may exhibit enhanced biological activity compared to the parent chroman-4-one compound .
Eigenschaften
IUPAC Name |
(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


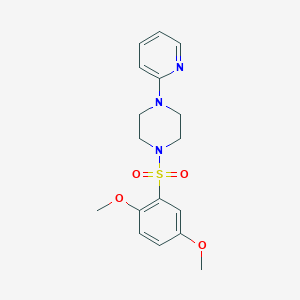
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)
